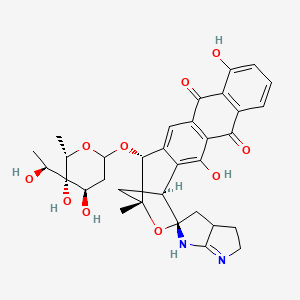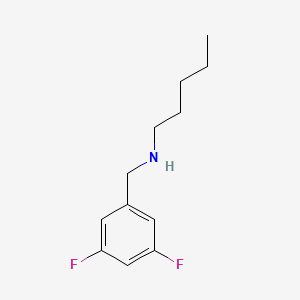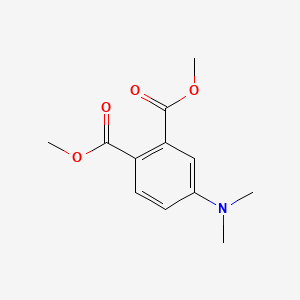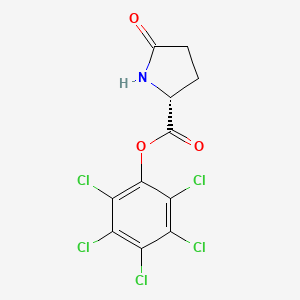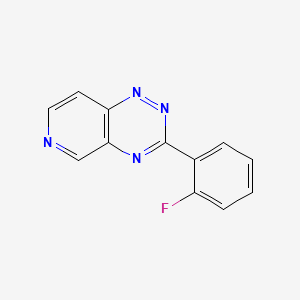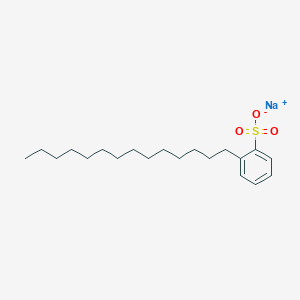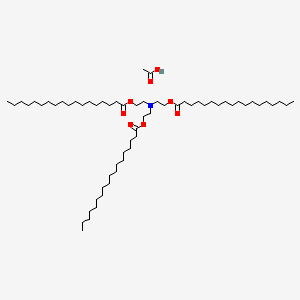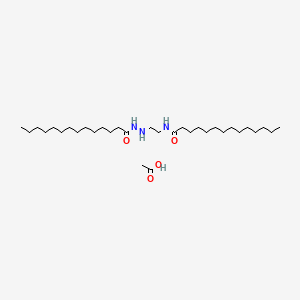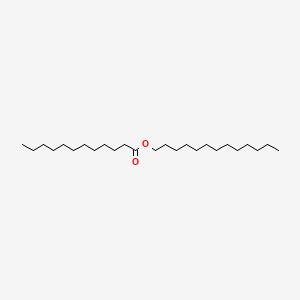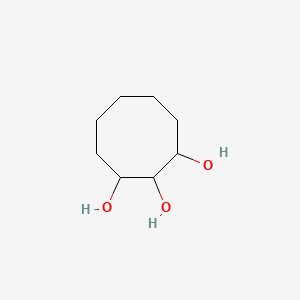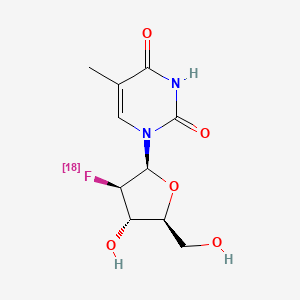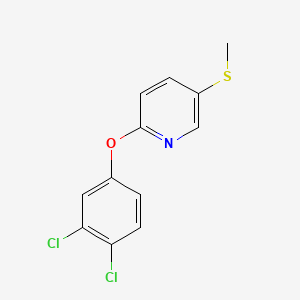
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylthiolating agents such as methylthiol chloride to introduce the methylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base such as sodium hydroxide, solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted phenoxy pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and methylthio groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(3,4-dichlorophenoxy)-: Lacks the methylthio group, which may result in different chemical and biological properties.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, potentially affecting its reactivity and applications.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)-: Contains a methylsulfonyl group, which may alter its oxidation state and chemical behavior.
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is unique due to the presence of both the dichlorophenoxy and methylthio groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific biological activities, making it valuable for various applications in research and industry.
Properties
CAS No. |
85330-94-5 |
|---|---|
Molecular Formula |
C12H9Cl2NOS |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-methylsulfanylpyridine |
InChI |
InChI=1S/C12H9Cl2NOS/c1-17-9-3-5-12(15-7-9)16-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
InChI Key |
WZVMWAUGHRPLTI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
